2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
CAS No.: 1203186-14-4
Cat. No.: VC4576451
Molecular Formula: C14H15N3O2S2
Molecular Weight: 321.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203186-14-4 |
|---|---|
| Molecular Formula | C14H15N3O2S2 |
| Molecular Weight | 321.41 |
| IUPAC Name | 2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C14H15N3O2S2/c18-12(15-7-9-3-2-6-20-9)8-21-13-10-4-1-5-11(10)16-14(19)17-13/h2-3,6H,1,4-5,7-8H2,(H,15,18)(H,16,17,19) |
| Standard InChI Key | HEKNXYLMLIAMNJ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CS3 |
Introduction
Structural Characteristics
Core Architecture
The molecule’s foundation is a cyclopentapyrimidine core, comprising a five-membered cyclopentane ring fused to a pyrimidine heterocycle. The pyrimidine component features a ketone group at the 2-position, contributing to its planar rigidity and hydrogen-bonding potential . This core is structurally analogous to purine derivatives, suggesting possible interactions with enzymatic targets involved in nucleotide metabolism.
Functional Modifications
A thioether bridge (-S-) connects the core to an acetamide side chain. The thioether’s sulfur atom introduces polarizability, potentially enhancing binding affinity through van der Waals interactions . The acetamide terminus is further substituted with a thiophen-2-ylmethyl group, a heteroaromatic moiety known to improve solubility and metabolic stability in drug-like molecules .
Table 1: Molecular Descriptors
Synthetic Pathways
Core Synthesis
The cyclopentapyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting cyclopentanone derivatives with thiourea or guanidine under acidic conditions, facilitating ring closure. For example, cyclopentanone may undergo condensation with thiourea in the presence of hydrochloric acid to yield 2-thioxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4(3H)-one, a key intermediate .
Thioether Formation
The thioether linkage is introduced through nucleophilic substitution. The thiol group of the intermediate reacts with α-chloroacetamide derivatives in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (60–80°C). This step requires careful stoichiometric control to minimize disulfide byproducts .
Thiophen-2-ylmethyl Incorporation
The final step involves coupling the acetamide intermediate with thiophen-2-ylmethanamine via amide bond formation. Carbodiimide-based coupling agents (e.g., EDC or DCC) are employed in inert atmospheres to ensure high yields . Purification via column chromatography or recrystallization yields the final product with >95% purity.
Research Findings and Biological Relevance
In Silico Predictions
Computational studies of analogous compounds suggest that the thiophen-2-ylmethyl group enhances binding to kinase domains, particularly those with hydrophobic pockets . Molecular docking simulations indicate moderate affinity (ΔG ≈ -8.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics .
Comparative Bioactivity
While direct assays for 1203186-14-4 are unpublished, structurally related molecules exhibit measurable activities:
Table 2: Bioactivity of Analogous Compounds
| Compound (CAS) | Target IC₅₀ (nM) | Notes | Source |
|---|---|---|---|
| 433328-49-5 | 450 (CDK4) | Methoxyethyl substituent | |
| 899954-85-9 | 320 (EGFR) | Dimethylphenyl group | |
| 1203186-14-4 (this compound) | N/A | Predicted ~200–400 |
The thiophen-2-ylmethyl group in 1203186-14-4 may confer improved selectivity over bulkier analogs due to reduced steric hindrance .
Physicochemical Properties
Solubility and LogP
The compound’s calculated partition coefficient (LogP = 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The thiophen moiety’s π-electron system may facilitate π-π stacking in crystalline form, impacting dissolution rates.
Stability Profile
Preliminary stability studies on analogs indicate susceptibility to oxidative degradation at the thioether linkage under acidic conditions (pH < 3) . Storage recommendations include inert atmospheres and temperatures below -20°C.
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